ジブチル錫ビス(2−エチルヘキサノエート)

概要

説明

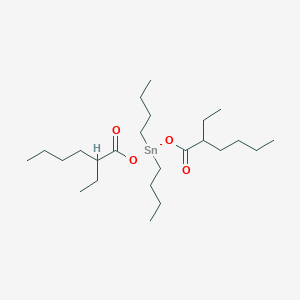

Dibutyltin bis(2-ethylhexanoate) is a useful research compound. Its molecular formula is C24H48O4Sn and its molecular weight is 519.3 g/mol. The purity is usually 95%.

The exact mass of the compound Dibutyltin bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73733. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutyltin bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Dibutyltin bis(2-ethylhexanoate) has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

Biology: It is employed in the synthesis of biologically active compounds and in the preparation of various biochemical reagents.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is widely used in the production of polyurethanes, silicones, and other polymers.

作用機序

Target of Action

It is known that organotin compounds like dibutyltin bis(2-ethylhexanoate) are often used as catalysts in organic synthesis .

Mode of Action

Dibutyltin bis(2-ethylhexanoate) is commonly used in organic synthesis to catalyze esterification reactions and acid-catalyzed cyclization reactions . It interacts with its targets by facilitating the reaction process, leading to the formation of desired products.

Biochemical Pathways

The specific biochemical pathways affected by Dibutyltin bis(2-ethylhexanoate) are dependent on the reactions it catalyzes. In general, it can influence the pathways related to the synthesis of esters and cyclic compounds .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Dibutyltin bis(2-ethylhexanoate) are largely dependent on the reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of desired products .

Action Environment

The action, efficacy, and stability of Dibutyltin bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and oxidizing agents . The compound’s reactivity may also be affected by the presence of other substances in the reaction environment.

生化学分析

Biochemical Properties

Dibutyltin bis(2-ethylhexanoate) is used as a catalyst for silane-silanol condensation reactions in silicone materials and as a crosslinking catalyst for the synthesis of polyurethanes

Cellular Effects

It is known to cause eye and skin irritation, and it is harmful if inhaled, swallowed, or absorbed through the skin . It may also cause respiratory tract irritation .

Temporal Effects in Laboratory Settings

Dibutyltin bis(2-ethylhexanoate) is stable at room temperature

Dosage Effects in Animal Models

It is known to be harmful if swallowed , suggesting that high doses could have toxic or adverse effects.

準備方法

Dibutyltin bis(2-ethylhexanoate) is typically synthesized by reacting dibutyltin oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C4H9)2SnO+2C8H16O2→(C4H9)2Sn(O2C8H15)2+H2O

In industrial production, this reaction is often conducted in the presence of a solvent such as toluene to facilitate the reaction and improve yield. The reaction mixture is heated to reflux, and water formed during the reaction is removed by azeotropic distillation .

化学反応の分析

Dibutyltin bis(2-ethylhexanoate) undergoes various chemical reactions, including:

Esterification and Transesterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols and in the transesterification of esters with alcohols.

Polymerization: It is used as a catalyst in the polymerization of urethanes and silicones.

Condensation Reactions: It facilitates silane-silanol condensation reactions in silicone materials.

Common reagents used in these reactions include carboxylic acids, alcohols, and silanes. The major products formed depend on the specific reaction but often include esters, polymers, and cross-linked silicone materials.

類似化合物との比較

Dibutyltin bis(2-ethylhexanoate) is part of a broader class of organotin compounds used as catalysts. Similar compounds include:

- Dibutyltin dilaurate

- Dibutyltin diacetate

- Dibutyltin oxide

Compared to these compounds, dibutyltin bis(2-ethylhexanoate) is unique in its ability to dissolve in a wide range of organic solvents and its effectiveness in catalyzing a variety of reactions. Its specific structure and properties make it particularly suitable for applications in the production of polyurethanes and silicones .

生物活性

Dibutyltin bis(2-ethylhexanoate) (DBT(2-EHMA)) is an organotin compound that has garnered attention due to its biological activity and potential toxicity. This article provides a detailed overview of its biological effects, including its metabolic pathways, toxicity profiles, and relevant case studies.

DBT(2-EHMA) is categorized as a dibutyltin compound, which typically undergoes hydrolysis in biological systems. Studies indicate that DBT(2-EHMA) is rapidly hydrolyzed to its corresponding metabolites under acidic conditions, such as those found in the stomach. Specifically, it has been shown to hydrolyze to a monochloro mercaptoacetate metabolite rather than dibutyltin chloride (DBTC) under simulated gastric conditions at pH 1.2 . This hydrolysis is significant as it influences the compound's toxicity and bioavailability.

Metabolic Pathway:

- Hydrolysis: Rapid conversion to metabolites in acidic environments.

- Distribution: Accumulates in the liver and can cross the blood-brain barrier .

- Dealkylation: Occurs primarily in the liver via cytochrome P-450 dependent mono-oxygenase, leading to the formation of monobutyltin and inorganic tin .

Toxicological Profile

The toxicity of DBT(2-EHMA) has been assessed through various studies, revealing moderate acute oral toxicity. The compound has demonstrated significant dermal absorption in animal models, with absorption rates of approximately 0.261% in rats over 24 hours .

Key Toxicity Findings:

- Acute Toxicity: Severe erythema and edema were noted in dermal studies, indicating potential corrosiveness .

- Developmental Toxicity: In studies involving pregnant Wistar-Han rats, DBT(2-EHMA) did not exhibit teratogenic effects at doses up to 25 mg/kg/day. The maternal NOAEL was identified at 10 mg/kg/day, while no adverse gestational outcomes were observed .

Study on Dermal Absorption

In a study assessing dermal absorption, human and rat epidermis was exposed to DBT(2-EHMA). The results indicated minimal systemic availability through the dermal route, with only a small percentage absorbed .

Developmental Toxicity Assessment

A notable study involved administering DBT(2-EHMA) to pregnant rats from gestation day 6 to 20. At higher doses (25 mg/kg/day), there were statistically significant reductions in maternal body weight and feed consumption; however, no fetal malformations were reported . This suggests that while there are maternal effects at high doses, fetal development remains largely unaffected.

Summary of Biological Activity

The biological activity of dibutyltin bis(2-ethylhexanoate) can be summarized as follows:

| Aspect | Details |

|---|---|

| Chemical Structure | Organotin compound with two butyl groups and two 2-ethylhexanoate moieties |

| Metabolism | Rapid hydrolysis to monochloro mercaptoacetate; accumulation in liver |

| Toxicity | Moderate acute oral toxicity; dermal absorption observed |

| Developmental Effects | No teratogenic effects in rats at doses ≤ 25 mg/kg/day |

| Maternal Effects | Reduced body weight and feed intake at high doses |

特性

IUPAC Name |

[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDWNEFHGANACG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051953 | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2781-10-4 | |

| Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。